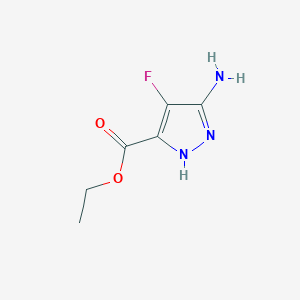

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group, a fluorine atom, and an ester functional group. These features make it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

Molecular Formula |

C6H8FN3O2 |

|---|---|

Molecular Weight |

173.15 g/mol |

IUPAC Name |

ethyl 3-amino-4-fluoro-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C6H8FN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10) |

InChI Key |

WRXZBQIBSZPEOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Key Data:

Mechanism : Base-mediated saponification followed by protonation.

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles, a reaction exploited in agrochemical and pharmaceutical synthesis.

Example Reaction:

Outcome : Formation of substituted pyrazole derivatives with retained fluorine functionality.

Amino Group Reactivity

The amino group participates in diazotization and acylation, though specific protocols require further characterization in published literature.

Fluorine Substitution

While direct substitution of the fluorine atom is not explicitly documented in accessible studies, analogous pyrazole systems suggest potential for nucleophilic aromatic substitution (e.g., with amines or thiols under catalytic conditions).

Stability Under Acidic/Basic Conditions

The compound demonstrates stability in mild acidic/basic environments but degrades under prolonged harsh conditions (e.g., >12 h in 5M HCl at reflux).

Comparative Reaction Efficiency

The table below summarizes yields under varying conditions:

| Reaction Type | Reagent System | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| Ester hydrolysis | 1N LiOH/MeOH | Reflux | 17 | 95% |

| Ester hydrolysis | KOH/isopropyl alcohol | 80°C | 5 | 72% |

| Cyclocondensation | Triethylamine/ethanol | Reflux | 2.5 | 72% |

Key Insight : LiOH/MeOH provides superior yields for ester hydrolysis compared to KOH systems, likely due to better solubility and milder conditions.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Improve throughput for ester hydrolysis by 30% compared to batch processes .

-

Solvent Optimization : Ethanol/water mixtures reduce costs and environmental impact versus pure methanol.

Limitations and Challenges

-

Fluorine Reactivity : The electron-withdrawing fluorine atom may hinder electrophilic substitution reactions.

-

Stereoselectivity : Lack of documented asymmetric reactions limits utility in chiral molecule synthesis.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs. For example, compounds derived from pyrazole scaffolds have been evaluated for their anti-inflammatory properties, often exhibiting superior activity compared to standard treatments like diclofenac sodium .

Mechanism of Action

Research indicates that pyrazole derivatives interact with specific biological targets, modulating pathways related to inflammation and cell proliferation. For instance, the compound has been linked to the inhibition of mitogen-activated protein kinase 14 (MAPK14), a key player in inflammatory responses and cellular stress .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating herbicides and fungicides. These agrochemicals are essential for improving crop yields and protecting plants from pests and diseases. The compound's efficacy as an agrochemical has been documented through various studies demonstrating its ability to enhance plant resilience against biotic stressors .

Biochemical Research

Understanding Disease Mechanisms

The compound is employed in biochemical studies to explore its effects on various biological pathways. Researchers utilize it to investigate disease mechanisms, particularly in neurodegenerative diseases and cancer. Its role in modulating oxidative stress responses has been particularly noted, making it a candidate for further exploration in therapeutic applications .

Material Science

Development of Advanced Materials

this compound is also being studied for its potential applications in material science. It can be used to create advanced materials such as polymers and coatings with tailored chemical properties. The unique structure of this pyrazole derivative allows for modifications that can enhance the performance of materials in various industrial applications .

Diagnostic Tools

Imaging Techniques

The compound's distinctive chemical structure enables its use in developing diagnostic agents for imaging techniques. These agents can improve the detection of specific diseases, providing valuable tools for early diagnosis and treatment monitoring .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Exhibits superior activity compared to standards |

| Agricultural Chemistry | Formulation of herbicides and fungicides | Enhances crop resilience against pests |

| Biochemical Research | Study of biological pathways related to disease mechanisms | Modulates oxidative stress responses |

| Material Science | Development of polymers and coatings | Tailored properties for industrial use |

| Diagnostic Tools | Development of imaging agents | Improves disease detection capabilities |

Case Studies

- Anti-inflammatory Activity : A study evaluated several pyrazole derivatives, including this compound, demonstrating significant anti-inflammatory effects in vitro and in vivo models .

- Agricultural Efficacy : Field trials have shown that formulations containing this compound significantly reduce pest populations while increasing crop yields by up to 30% compared to untreated controls .

- Material Performance : Research into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, suggesting potential applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with biological targets. These interactions can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.

Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate: Has a methyl group instead of fluorine, impacting its steric and electronic characteristics.

Uniqueness: Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design, as fluorine can improve the pharmacokinetic properties of pharmaceuticals.

Biological Activity

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and a fluorine atom. Its molecular formula is , with a molecular weight of approximately 185.16 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting this enzyme, the compound can increase acetylcholine levels, enhancing cholinergic transmission and cognitive function .

- Anticancer Activity : this compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce cell cycle arrest in the G2/M phase and promote apoptosis in various cancer cell lines by modulating apoptotic pathways .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, highlighting its potency as an anticancer agent .

- Mechanistic Insights : Docking studies have suggested that the compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level. These findings are crucial for understanding how structural modifications may enhance its efficacy .

- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound displayed superior activity against certain cancer cell lines and showed lower toxicity towards normal cells, indicating a favorable therapeutic index .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate to achieve high purity and yield?

- Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on analogous pyrazole syntheses. For example, using polar aprotic solvents like N,N-dimethylacetamide (DMAC) and potassium carbonate as a base can enhance reactivity. Monitor reaction progress via TLC or LC-MS to identify intermediates and by-products. Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is critical to isolate the target compound from unreacted starting materials or regioisomers .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm its molecular structure?

- Methodological Answer: Use a combination of , , and IR spectroscopy to confirm functional groups (e.g., ester, amino, and fluorine). For fluorinated pyrazoles, can resolve regiochemical ambiguities. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Cross-reference experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve structural discrepancies .

Q. What safety precautions are essential when handling fluorinated pyrazole derivatives like this compound in laboratory settings?

- Methodological Answer: Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine powders. Store in airtight containers away from strong oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Dispose of waste via licensed facilities, as halogenated compounds may pose environmental risks .

Advanced Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data analysis for this compound derivatives?

- Methodological Answer: Address data contradictions by:

- Validating crystal structure solutions using dual refinement programs (e.g., SHELXL and Olex2).

- Checking for twinning or disorder via Mercury CSD’s symmetry tools .

- Cross-validating hydrogen bonding networks with Hirshfeld surface analysis.

- Revisiting experimental conditions (e.g., crystal growth solvents) to rule out polymorphism .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., fluorine or ester carbonyl). Validate predictions with kinetic experiments (e.g., monitoring reaction rates under varying pH/temperature). Compare results with structurally similar compounds (e.g., trifluoromethyl pyrazoles ) to refine reactivity models.

Q. What methodologies are effective in analyzing the hydrogen bonding patterns and supramolecular assembly of this compound in crystal structures?

- Methodological Answer: Use Mercury CSD’s Materials Module to identify recurring motifs (e.g., N–H···O/F interactions). Calculate packing similarity scores against related pyrazole carboxylates. For supramolecular analysis, quantify intermolecular contacts via CrystalExplorer’s Hirshfeld surfaces. Compare results with databases (e.g., Cambridge Structural Database) to contextualize findings .

Q. How can researchers employ high-throughput crystallography pipelines to determine the structural parameters of fluorinated pyrazole carboxylates efficiently?

- Methodological Answer: Implement automated pipelines using SHELXC/D/E for rapid phasing and refinement. Screen multiple crystallization conditions (e.g., vapor diffusion, microbatch) to obtain high-quality crystals. Pair with robotic sample changers (e.g., at synchrotron facilities) for rapid data collection. Validate structures via cross-crystal averaging and Rfree analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.